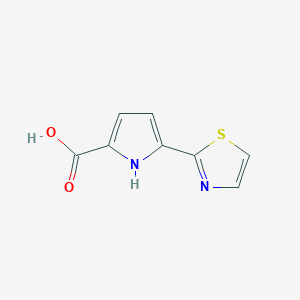![molecular formula C19H26O2 B14783720 (3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)
(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7alpha-Methylestr-4-ene-3,17-dione is a synthetic androgenic-anabolic steroid. It is a modified form of testosterone, designed to enhance its anabolic properties while minimizing its androgenic effects. This compound is also known as Methyl-1-Testosterone and has the molecular formula C19H26O2 with a molecular weight of 286.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7alpha-Methylestr-4-ene-3,17-dione is typically synthesized through a series of chemical reactions starting from basic steroidal structures. One common method involves the methylation of estr-4-ene-3,17-dione. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of 7alpha-Methylestr-4-ene-3,17-dione involves large-scale chemical synthesis using similar methylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 7alpha-Methylestr-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7alpha-Methylestr-4-ene-3,17-dione .
Wissenschaftliche Forschungsanwendungen
7alpha-Methylestr-4-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Wirkmechanismus
The mechanism of action of 7alpha-Methylestr-4-ene-3,17-dione involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The compound’s molecular targets include androgen receptors and various signaling pathways involved in muscle development and maintenance.
Vergleich Mit ähnlichen Verbindungen
Testosterone: The parent compound from which 7alpha-Methylestr-4-ene-3,17-dione is derived.
Mibolerone: Another synthetic anabolic steroid with similar properties.
Norandrostenedione: A precursor to nandrolone, with comparable anabolic effects.
Uniqueness: 7alpha-Methylestr-4-ene-3,17-dione is unique in its enhanced anabolic properties and reduced androgenic effects compared to its parent compound, testosterone. This makes it particularly useful in applications where muscle growth is desired without the accompanying androgenic side effects.
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(13S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14?,15?,16?,18?,19-/m0/s1 |
InChI-Schlüssel |
IHFREKJAIFEZMQ-SSKJSZEXSA-N |
Isomerische SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)[C@]4(CC3)C |
Kanonische SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



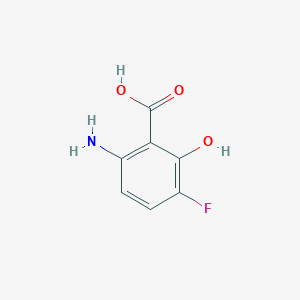
![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)

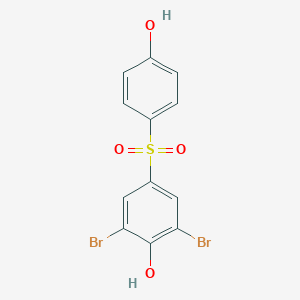
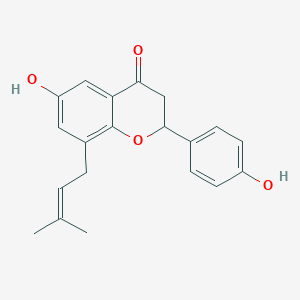
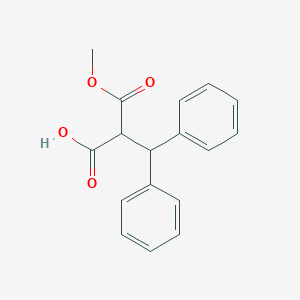
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
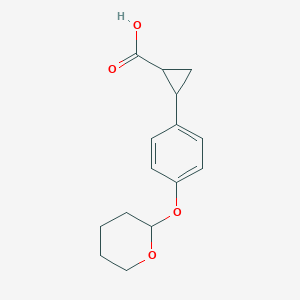
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)

![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
